![molecular formula C6H7N3O2 B2413407 (1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309432-97-9](/img/structure/B2413407.png)
(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,4R)-3-Azidobicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its azido group and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, often using photochemical methods to achieve the desired ring strain.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻).
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution Reagents: Sodium azide (NaN₃), alkyl halides
Major Products
Oxidation Products: Nitro derivatives, nitroso derivatives
Reduction Products: Amines
Substitution Products: Alkylated derivatives, halogenated derivatives
Scientific Research Applications
(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design, especially as a bioisostere for phenyl rings.
Biological Studies: Its derivatives can be used to study enzyme interactions and protein modifications.
Material Science: The compound can be used in the development of novel materials with specific properties, such as high strain energy.
Mechanism of Action
The mechanism of action of (1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with molecular targets through its azido and carboxylic acid groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A simpler bicyclic compound with similar ring strain but lacking functional groups.
Bicyclo[2.2.1]heptane:
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its combination of high ring strain, azido group, and carboxylic acid functionality. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other bicyclic compounds.
Properties
IUPAC Name |
(1S,3S,4R)-3-azidobicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-8-4-2-6(5(10)11)1-3(4)6/h3-4H,1-2H2,(H,10,11)/t3-,4-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOGUZBKESRKQL-FKZODXBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@@H]2N=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2413326.png)


![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)
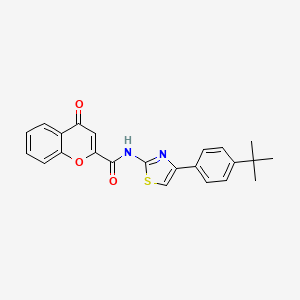
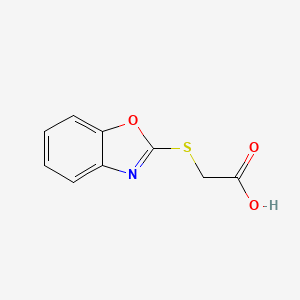
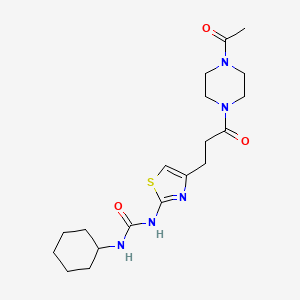
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)
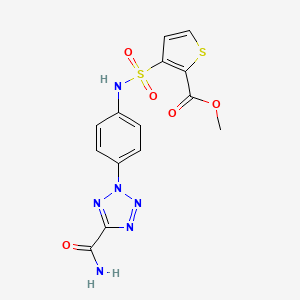
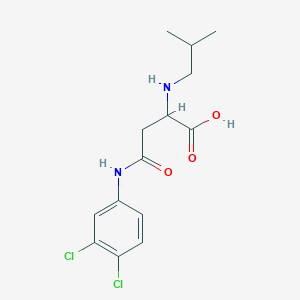
![3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2413342.png)

![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)
